Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate
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Overview
Description
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate is a synthetic compound known for its antioxidant properties. It is widely used in various industries, including food, pharmaceuticals, and cosmetics, to prevent oxidative deterioration of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Industry: It is used in the production of polymers, cosmetics, and food products to enhance shelf life and stability.
Mechanism of Action
The antioxidant properties of tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate are attributed to its ability to stabilize free radicals. The phenolic hydroxyl group donates a hydrogen atom to free radicals, neutralizing them and preventing further oxidative reactions. This mechanism involves the formation of a stable phenoxyl radical, which does not readily participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxyanisole (BHA): Similar in structure and function, BHA is also used as an antioxidant in food and cosmetics.
Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications, BHT is widely used in food preservation and pharmaceuticals.
Uniqueness
Tert-butyl 4-hydroxy-2,3,6-trimethylphenylcarbamate is unique due to its specific structural features, which provide enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to prevent amyloid beta peptide aggregation also sets it apart in medical research applications .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-2,3,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-8-7-11(16)9(2)10(3)12(8)15-13(17)18-14(4,5)6/h7,16H,1-6H3,(H,15,17) |
InChI Key |
JEVIOGKIJOREOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)OC(C)(C)C)C)C)O |
Origin of Product |
United States |
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